![molecular formula C12H16F3NO B1462303 (Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1020961-00-5](/img/structure/B1462303.png)
(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Vue d'ensemble
Description
“(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” is an organic compound. It has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles .
Synthesis Analysis
The synthesis of this compound can involve various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . In a specific study, a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred under reflux for 36 hours .Chemical Reactions Analysis
The compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These were synthesized electrochemically and their electrochromic behaviors were characterized .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethoxy group is a common feature in many FDA-approved drugs, contributing to their pharmacological activity. This group can enhance the lipophilicity and metabolic stability of compounds, making them more effective as medications. The presence of the trifluoromethoxy phenyl group in “(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” could potentially be exploited in the design of new drug molecules, especially for targeting disorders where increased lipophilicity and membrane permeability are beneficial .
Material Science
The incorporation of fluorine atoms can significantly alter the properties of materials. In material science, “(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” could be used to synthesize polymers with specific characteristics, such as increased resistance to solvents and chemicals, or to create materials with unique optical or electronic properties .
Electrochromic Device Manufacturing
Electrochromic materials change color when an electric charge is applied. The 4-(trifluoromethoxy)phenyl group has been used in polymers that serve as anodic materials in electrochromic devices. These devices have applications in smart windows, displays, and energy storage systems. The compound could be a candidate for developing new electrochromic materials with improved performance .
Propriétés
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-3-9(2)16-8-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNSECZYIACDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)
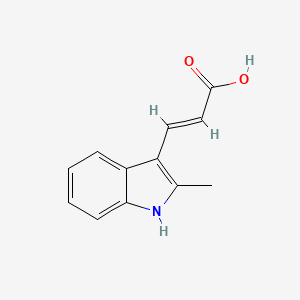
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
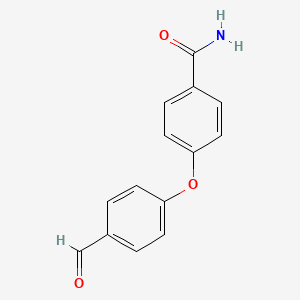
![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)
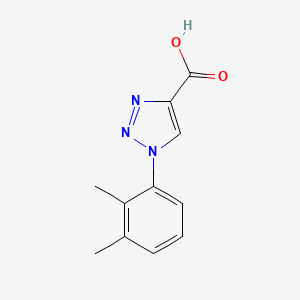
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
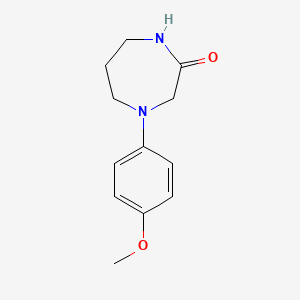

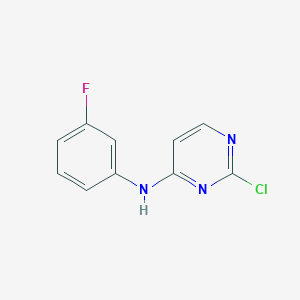
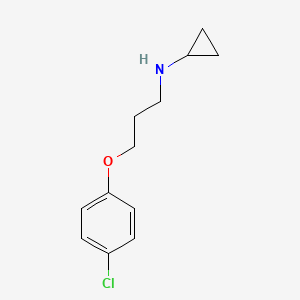
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)
